2-(2-furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole
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Description
Synthesis Analysis
The synthesis of oxazole derivatives involves strategic reactions that offer access to a variety of functional groups and structural motifs. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole readily provides a C-5 carbanion reactive with electrophiles, facilitating the synthesis of 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010). Another study highlights the synthesis of extended oxazoles via reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles with diverse alkyl halides (Patil & Luzzio, 2016).
Molecular Structure Analysis
Molecular modeling and X-ray diffraction techniques are vital for understanding the structural and conformational features of oxazole derivatives. A study on 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione used ab initio and density functional theory (DFT) to calculate structural parameters, revealing insights into the stability and conformation of oxazole derivatives (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Oxazole derivatives undergo a range of chemical reactions, including electrophilic substitution, which can target different parts of the molecule depending on reaction conditions. For instance, 2-(2-furyl)phenanthro[9,10-d]oxazole exhibits varied reactivity in nitration, bromination, and other electrophilic substitution reactions, highlighting the compound's versatile chemical properties (Aleksandrov & Elchaninov, 2015).
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-15(16-9-4-2-5-10-16)27-21-20(22-19(26-21)18-13-8-14-25-18)28(23,24)17-11-6-3-7-12-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKXMZIMGRLRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-5-[(1-phenylethyl)thio]-4-(phenylsulfonyl)-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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